Treatment of Triple Negative Breast Cancer (TNBC): [] describes the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potential agents for treating TNBC. These derivatives exhibited potent inhibitory activity against Src kinase, a key player in TNBC progression.
Neuroblastoma treatment: [, ] discuss the use of graphene oxide (GO) nanosheets as carriers for S29, a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative and a c-SRC kinase inhibitor, to enhance its therapeutic efficacy against neuroblastoma.
Acute Myeloid Leukemia (AML) treatment: [] focuses on the development of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potent type II FLT3 kinase inhibitors. These inhibitors showed promising activity against FLT3-ITD mutations commonly found in AML.
Treatment of Vestibular Disorders: [] explores the potential of selective histamine H4 receptor antagonists, some of which are 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, for treating vestibular disorders.
Modulation of Circadian Rhythms: [] investigates the use of pharmacological agents, including the pyrazolo[3,4-d]pyrimidine derivative PF-4800567, to manipulate the circadian clock in the mouse suprachiasmatic nucleus.
Other potential applications: [] explores the acetylcholinesterase and carbonic anhydrase inhibition properties of N-alkylated pyrazolo[3,4-d]pyrimidine analogs.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7